molecular formula C7H11N5O2 B15132374 5-amino-3,7-dimethyl-4H-purine-2,6-dione

5-amino-3,7-dimethyl-4H-purine-2,6-dione

Cat. No.: B15132374
M. Wt: 197.19 g/mol
InChI Key: GGYNUGRTOYPXBX-UHFFFAOYSA-N
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Description

5-amino-3,7-dimethyl-4H-purine-2,6-dione is a purine derivative that has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is structurally related to xanthine and its derivatives, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3,7-dimethyl-4H-purine-2,6-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,7-dimethylxanthine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-amino-3,7-dimethyl-4H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities.

Scientific Research Applications

5-amino-3,7-dimethyl-4H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3,7-dimethyl-4H-purine-2,6-dione involves:

Comparison with Similar Compounds

Similar Compounds

    Xanthine: A structurally related compound with similar pharmacological properties.

    Caffeine: A well-known stimulant derived from xanthine.

    Theobromine: Another xanthine derivative with mild stimulant effects.

Uniqueness

5-amino-3,7-dimethyl-4H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other purine derivatives .

Properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

5-amino-3,7-dimethyl-4H-purine-2,6-dione

InChI

InChI=1S/C7H11N5O2/c1-11-3-9-4-7(11,8)5(13)10-6(14)12(4)2/h3-4H,8H2,1-2H3,(H,10,13,14)

InChI Key

GGYNUGRTOYPXBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2C1(C(=O)NC(=O)N2C)N

Origin of Product

United States

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